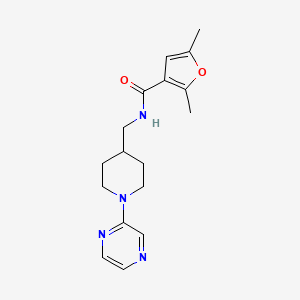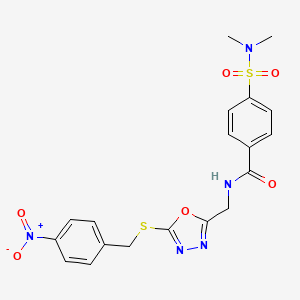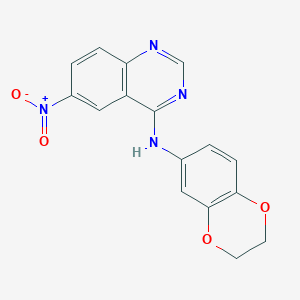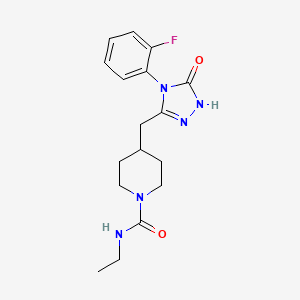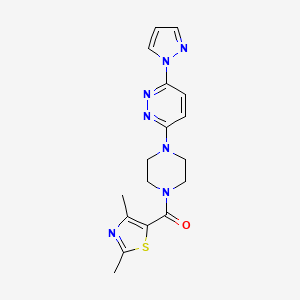
(4-(6-(1H-ピラゾール-1-イル)ピリダジン-3-イル)ピペラジン-1-イル)(2,4-ジメチルチアゾール-5-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H19N7OS and its molecular weight is 369.45. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬学化学
a. 抗リーシュマニア活性: リーシュマニア症は、リーシュマニア属によって引き起こされる寄生虫病です。研究者は、この化合物が抗リーシュマニア剤としての可能性を評価することができます。 リーシュマニア寄生虫に対するin vitroアッセイは、寄生虫の増殖を阻害する有効性を決定することができます .
b. 抗マラリア活性: マラリアは、世界的な健康上の問題です。この化合物の抗マラリア活性を調査することで、新しい薬物の開発につながる可能性があります。 マラリアの原因となる寄生虫であるプラスモジウム属に対するin vitro試験は、その有効性を評価します .
創薬と最適化
a. 細胞毒性: この化合物の誘導体は、合成され、様々な癌細胞株(BT-474、HeLa、MCF-7、NCI-H460、HaCaTなど)に対する細胞毒性についてスクリーニングすることができます。 3-(4,5-ジメチルチアゾール-2-イル)-2,5-ジフェニルテトラゾリウムブロミド(MTT)アッセイは、このような評価に一般的に使用されます .
分子ドッキング研究
分子ドッキングシミュレーションは、化合物と特定のタンパク質標的との結合親和性を予測することができます。 研究者は、関連する酵素または受容体との相互作用を調べることができ、創薬の取り組みを支援します .
作用機序
Target of Action
The primary targets of this compound are currently unknown. It is known that compounds containing similar structures, such as imidazole and thiazole, have a broad range of chemical and biological properties . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
For example, compounds containing an imidazole ring have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
For instance, thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
For example, compounds that are highly soluble in water and other polar solvents, like imidazole, are likely to have good bioavailability .
Result of Action
For example, some imidazole derivatives show potent anti-tubercular activity .
特性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c1-12-16(26-13(2)19-12)17(25)23-10-8-22(9-11-23)14-4-5-15(21-20-14)24-7-3-6-18-24/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXYBFQWLMSTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2434947.png)
![1-(2-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2434949.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2434953.png)
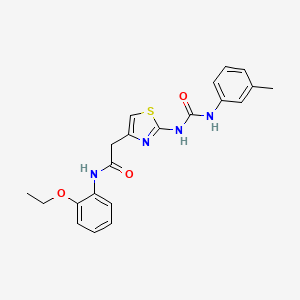
![4-(But-2-yn-1-yloxy)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2434955.png)

![3-methyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2434959.png)

![2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2434961.png)

